Sulfo-Cyanine5.5 maleimide

Description

Properties

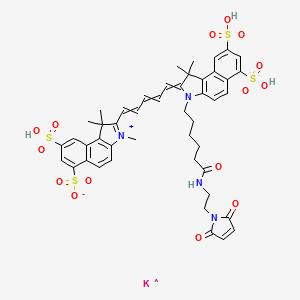

Molecular Formula |

C46H48KN4O15S4 |

|---|---|

Molecular Weight |

1064.3 g/mol |

InChI |

InChI=1S/C46H48N4O15S4.K/c1-45(2)38(48(5)34-17-15-30-32(43(34)45)24-28(66(54,55)56)26-36(30)68(60,61)62)12-8-6-9-13-39-46(3,4)44-33-25-29(67(57,58)59)27-37(69(63,64)65)31(33)16-18-35(44)49(39)22-11-7-10-14-40(51)47-21-23-50-41(52)19-20-42(50)53;/h6,8-9,12-13,15-20,24-27H,7,10-11,14,21-23H2,1-5H3,(H4-,47,51,54,55,56,57,58,59,60,61,62,63,64,65); |

InChI Key |

GYKQSSVYDLRLQY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCN6C(=O)C=CC6=O)C=CC7=C5C=C(C=C7S(=O)(=O)O)S(=O)(=O)O)(C)C)C.[K] |

Origin of Product |

United States |

Synthetic Strategies and Bioconjugation Principles for Sulfo Cyanine5.5 Maleimide

Methodologies for Maleimide (B117702) Functionalization

The synthesis of a maleimide-functionalized cyanine (B1664457) dye like Sulfo-Cyanine5.5 involves the chemical introduction of the maleimide group onto the core dye structure. While the precise, proprietary synthesis pathway for Sulfo-Cyanine5.5 maleimide is not publicly detailed, a general and plausible strategy involves the functionalization of a precursor dye that contains a reactive handle, such as an amine.

A common approach for creating fluorescent maleimide dyes begins with dihalomaleimide precursors. rsc.org These precursors can undergo nucleophilic substitution reactions with various functional groups. For instance, a cyanine dye synthesized with a terminal primary or secondary amine group can be reacted with a maleimide derivative that has a good leaving group, or with maleic anhydride (B1165640) followed by a cyclization step to form the maleimide ring.

The synthetic process is designed to be robust, yielding a stable product that can be purified to a high degree. The functionalization strategy aims to link the maleimide moiety to the cyanine core via a stable linker that does not interfere with either the fluorescence properties of the dye or the reactivity of the maleimide group. The result is a reagent that is stable, easily functionalized, and provides strong emissions without significantly perturbing the structure of the target protein. rsc.org

Selective Thiol-Reactive Bioconjugation via Maleimide Chemistry

The cornerstone of this compound's utility is its ability to selectively react with sulfhydryl (thiol) groups, which are naturally present in the cysteine residues of proteins and can be introduced into other biomolecules like oligonucleotides.

Reaction Mechanism with Cysteine Residues

The conjugation of this compound to a cysteine residue proceeds through a chemoselective reaction known as a Michael addition. bachem.comlumiprobe.com In this mechanism, the nucleophilic thiol group of a cysteine attacks one of the carbon atoms of the maleimide's carbon-carbon double bond. researchgate.net This double bond is electron-deficient due to the presence of the two adjacent carbonyl groups, making it susceptible to nucleophilic attack. The reaction results in the formation of a stable, covalent thioether bond, securely linking the cyanine dye to the biomolecule. bachem.com

This reaction is highly efficient and specific for thiols within a pH range of 6.5 to 7.5. axispharm.comvectorlabs.cominterchim.fr Below this range, the thiol group (-SH) is largely protonated and less nucleophilic, slowing the reaction rate. Above pH 7.5, the maleimide group itself becomes increasingly susceptible to hydrolysis, where the ring opens to form an unreactive maleamic acid derivative, thus preventing conjugation. uu.nl Furthermore, at higher pH values, the deprotonated amino groups of lysine (B10760008) residues can begin to compete with thiols in reacting with the maleimide, reducing the selectivity of the labeling. vectorlabs.com At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity for cysteine residues. axispharm.comvectorlabs.com

While the resulting succinimidyl thioether linkage is generally stable, it can be subject to a retro-Michael reaction, leading to cleavage of the conjugate. However, subsequent hydrolysis of the succinimide (B58015) ring to its ring-opened form renders the linkage stable and irreversible, a strategy that can be intentionally employed to ensure long-term stability of the conjugate in vivo. prolynxinc.com

Purification of Sulfo-Cyanine5.5 Conjugates for Research Applications

Following the conjugation reaction, the mixture contains the desired biomolecule-dye conjugate, as well as unreacted free dye and potentially unlabeled biomolecules. A purification step is essential to remove these impurities, which could otherwise interfere with downstream applications and lead to inaccurate results. The choice of purification method depends on the scale of the reaction and the nature of the biomolecule.

Chromatographic Separation Techniques

Chromatography is a powerful and widely used technique for purifying bioconjugates. abcam.com

Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their hydrodynamic volume (size). nih.govcreative-biolabs.com The reaction mixture is passed through a column packed with a porous resin. Larger molecules, such as the antibody-dye conjugate, cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules, like the unbound this compound, enter the pores, extending their path and causing them to elute later. creative-biolabs.com This method is highly effective for removing free dye from the conjugate. nih.gov However, poor chromatographic performance can sometimes occur due to non-specific interactions between hydrophobic antibody-drug conjugates (ADCs) and the column matrix. nih.gov

Membrane-Based Purification Methods

Membrane-based techniques offer an alternative or complementary approach to chromatography, particularly for buffer exchange and removal of small molecule impurities.

Dialysis: This is a classic and gentle method for separating molecules based on size through diffusion across a semi-permeable membrane. creative-proteomics.comthermofisher.com The reaction mixture is placed in a dialysis bag or cassette made of a membrane with a specific molecular weight cut-off (MWCO) that is large enough to allow the free dye to pass through but small enough to retain the much larger bioconjugate. thermofisher.com The dialysis container is then placed in a large volume of buffer, and the concentration gradient drives the diffusion of the small, unbound dye molecules out of the sample. creative-proteomics.comthermofisher.com The process is typically repeated with fresh buffer to ensure complete removal of the free dye. creative-biostructure.com

Tangential Flow Filtration (TFF): Also known as cross-flow filtration, TFF is a rapid and efficient method for concentrating and desalting/buffer-exchanging protein solutions. cytivalifesciences.com It is widely used in industrial manufacturing of bioconjugates like antibody-drug conjugates. sigmaaldrich.com In TFF, the reaction mixture is pumped tangentially across the surface of a semi-permeable membrane. The pressure difference drives smaller molecules (like free dye and buffer salts) through the membrane (permeate), while the larger conjugate is retained (retentate). cytivalifesciences.com This process, known as diafiltration, can be used to efficiently exchange the buffer and remove small impurities from the final conjugate product. sigmaaldrich.comnih.gov

Electrophoretic Assessment of Conjugation Efficiency

Polyacrylamide gel electrophoresis (PAGE), particularly under denaturing conditions (SDS-PAGE), is a fundamental and widely employed technique for qualitatively and quantitatively assessing the efficiency of bioconjugation reactions involving this compound. This method separates molecules based on their molecular weight, allowing for the clear visualization of the starting, unconjugated protein and the newly formed, higher molecular weight dye-protein conjugate. The inherent fluorescence of the cyanine dye provides a direct and sensitive means of confirming the successful attachment of the label to the target molecule.

The assessment process typically involves a dual-visualization strategy:

Total Protein Staining: The gel is first stained with a general protein stain, such as Coomassie Brilliant Blue, which visualizes all protein species present in the sample, including both the unconjugated protein and the conjugate.

Fluorescence Imaging: The same gel is then imaged using an appropriate fluorescence scanner with excitation and emission wavelengths suitable for Sulfo-Cyanine5.5 (typically in the far-red to near-infrared range). interchim.fr This step specifically detects the protein bands that have been successfully labeled with the fluorescent dye.

A direct comparison of the stained gel and the fluorescence image confirms the identity of the conjugated species. The presence of a band on the fluorescent image that corresponds to a higher molecular weight band on the stained gel is clear evidence of successful conjugation. Unreacted, free dye will typically run off the bottom of the gel and does not interfere with the analysis of the labeled protein. lumiprobe.com

Research Findings

Detailed studies have utilized SDS-PAGE to not only confirm conjugation but also to compare the labeling efficiency on different protein substrates. In one notable experiment, the conjugation of a sulfo-Cyanine5 maleimide was compared between a native Cowpea Chlorotic Mottle Virus (CCMV) capsid and a genetically engineered variant (ELP-CCMV). researchgate.netnih.gov The engineered capsid was designed to have a more accessible cysteine residue for labeling. researchgate.net

The results from the SDS-PAGE analysis were definitive. Following the conjugation reaction, the ELP-CCMV sample showed a prominent, high-molecular-weight band that was intensely fluorescent under Cy5 excitation. researchgate.netnih.gov In contrast, the native CCMV capsid showed only minimal fluorescence, indicating a very low level of conjugation. nih.gov Image analysis of the gel quantified this difference, demonstrating a significant increase in conjugation efficiency for the engineered protein. nih.gov

| Target Protein | Observation (Coomassie Blue Stain) | Observation (Fluorescence Imaging, Cy5 Channel) | Conclusion on Conjugation Efficiency |

|---|---|---|---|

| Engineered ELP-CCMV | Presence of a distinct, higher molecular weight band corresponding to the protein subunit. | Strong fluorescent signal corresponding to the higher molecular weight band. | High / Successful |

| Native CCMV | Protein subunit band present at the expected molecular weight. | Minimal to no fluorescent signal associated with the protein band. | Very Low / Unsuccessful |

This type of electrophoretic analysis provides robust, visual confirmation of the success and specificity of the maleimide-thiol coupling reaction. While highly effective, it is important to note that the stability of the thioether bond formed between the maleimide and the cysteine residue can sometimes be compromised under specific SDS-PAGE sample preparation conditions, such as high temperatures, which could potentially lead to cleavage and an underestimation of conjugation efficiency. nih.gov Therefore, sample preparation protocols should be carefully considered for accurate characterization of this compound modified proteins. nih.gov

Applications in Protein and Peptide Research

Fluorescent Labeling of Proteins for Tracking and Visualization

The primary application of Sulfo-Cyanine5.5 maleimide (B117702) is the fluorescent labeling of proteins, enabling their tracking and visualization in various experimental setups. The maleimide group exhibits high specificity for sulfhydryl (thiol) groups, which are naturally present in the amino acid cysteine. This targeted reactivity allows for the covalent attachment of the Sulfo-Cyanine5.5 dye to specific sites on a protein, often at engineered cysteine residues, forming a stable thioether bond. This reaction typically proceeds efficiently at a pH range of 6.5 to 7.5.

The sulfonated nature of the dye imparts excellent water solubility, making it particularly suitable for labeling sensitive proteins that may be denatured by the organic co-solvents required for other dyes. Furthermore, Sulfo-Cyanine5.5 is a bright and photostable dye that emits in the far-red to near-infrared (NIR) region of the electromagnetic spectrum, with an excitation maximum around 675 nm and an emission maximum around 694 nm. This spectral profile is advantageous as it minimizes autofluorescence from biological samples, leading to a higher signal-to-noise ratio in imaging experiments.

| Property | Value |

| Excitation Maximum | ~675 nm |

| Emission Maximum | ~694 nm |

| Reactivity | Thiol groups (Cysteine) |

| Solubility | Water, DMSO, DMF |

Conjugation to Antibodies for Immunological Probes

A prominent application of Sulfo-Cyanine5.5 maleimide is the labeling of antibodies to create highly specific immunological probes. Antibodies, with their inherent ability to bind to specific antigens, can be transformed into powerful tools for detecting and visualizing target molecules in techniques such as immunofluorescence microscopy, flow cytometry, and Western blotting.

Labeling of Enzymes for Activity Assays

While direct labeling of an enzyme's active site with a bulky fluorophore like this compound could potentially hinder its catalytic activity, this dye can be strategically employed in enzyme activity assays in several ways. One approach involves labeling a substrate of the enzyme. As the enzyme processes the labeled substrate, a change in the fluorescence signal, such as an increase in intensity or a shift in wavelength, can be monitored to determine the rate of the enzymatic reaction.

Another strategy is to label a part of the enzyme that is distant from the active site but undergoes a conformational change upon substrate binding or catalysis. This change in the local environment of the attached Sulfo-Cyanine5.5 dye can lead to a measurable change in its fluorescence properties, providing an indirect measure of enzyme activity. Furthermore, in the context of enzyme-linked immunosorbent assays (ELISAs), this compound can be used to label secondary antibodies for the detection and quantification of the target enzyme.

Site-Specific Protein Modification for Functional Studies

The ability to introduce a fluorescent probe at a specific location within a protein is crucial for understanding its function. Site-specific modification with this compound allows researchers to track the movement and behavior of a particular domain or region of a protein. This is often achieved by genetically engineering a cysteine residue at the desired location in the protein's amino acid sequence. The maleimide dye then selectively reacts with this engineered cysteine, ensuring that the fluorescent label is attached only at that specific site.

A notable example of this approach is the work by Vervoort et al. on Cowpea Chlorotic Mottle Virus-like Particles (CCMV). The researchers engineered the CCMV capsid protein to include an elastin-like polypeptide (ELP) motif, which made a previously inaccessible cysteine residue on the capsid surface available for chemical modification. They then successfully conjugated a maleimide-functionalized sulfo-cyanine5 dye to this exposed cysteine. SDS-PAGE analysis confirmed the successful and site-selective labeling of the engineered ELP-CCMV particles, while the native CCMV capsids showed minimal modification. This study highlights the power of combining protein engineering with site-specific labeling using reagents like this compound to create functionalized nanomaterials. mdpi.com

Investigation of Protein-Protein Interactions

Understanding how proteins interact with each other is fundamental to deciphering cellular processes. Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying these interactions, and Sulfo-Cyanine5.5 is well-suited as a FRET acceptor when paired with a suitable donor fluorophore, such as Cyanine3 (Cy3). FRET is a non-radiative energy transfer process that occurs when two fluorophores are in close proximity (typically 1-10 nm).

To investigate a potential protein-protein interaction, one protein is labeled with the donor fluorophore (e.g., Cy3) and the other with the acceptor fluorophore (Sulfo-Cyanine5.5). If the two proteins interact and bring the fluorophores within the FRET distance, excitation of the donor will lead to emission from the acceptor. The efficiency of this energy transfer can be measured and used to deduce the distance between the two proteins and the dynamics of their interaction. The maleimide functionality of Sulfo-Cyanine5.5 allows for the site-specific attachment of the acceptor dye, providing more precise information about the orientation and proximity of the interacting protein domains.

Studies on Protein Structure and Dynamics using Labeling

Fluorescent probes like this compound can provide valuable insights into the structure and dynamic conformational changes of proteins. By strategically placing the dye at a specific site within a protein, researchers can monitor changes in the local environment of the fluorophore, which are often indicative of larger structural rearrangements.

For instance, a change in the fluorescence intensity, lifetime, or emission spectrum of the attached Sulfo-Cyanine5.5 can signal a conformational change that exposes the dye to a more or less polar environment, or that brings it into proximity with a quenching molecule. These changes can be monitored in real-time to study the kinetics of protein folding, ligand binding, or other functional motions. While specific studies detailing the use of this compound for this purpose are emerging, the principles have been well-established with other cyanine (B1664457) dyes. For example, molecular dynamics simulations have shown that cyanine dyes like Cy3 and Cy5 have a strong tendency to interact with lipid bilayers, which can influence the dynamics of labeled membrane proteins. researchgate.net This highlights the importance of considering the properties of the dye itself when interpreting data on protein dynamics.

Development of Protein-Based Biosensors and Reporters

The principles of FRET and environmentally sensitive fluorescence can be harnessed to develop protein-based biosensors and reporters. These are engineered proteins that signal the presence or concentration of a specific analyte through a change in their fluorescent properties. This compound can be a key component in the design of such biosensors.

For example, a FRET-based biosensor can be constructed by flanking a recognition domain (a protein that specifically binds the analyte of interest) with a FRET donor and acceptor pair, such as Cy3 and Sulfo-Cyanine5.5. Upon binding of the analyte, the recognition domain undergoes a conformational change that alters the distance or orientation between the two fluorophores, leading to a change in the FRET signal. The maleimide chemistry allows for the precise positioning of the Sulfo-Cyanine5.5 acceptor dye on the biosensor protein, which is critical for optimizing the sensor's response. While the development of biosensors often involves genetically encoded fluorescent proteins, the use of bright and photostable organic dyes like Sulfo-Cyanine5.5 offers advantages in terms of signal strength and the ability to work in a wider range of experimental conditions.

Utilization in Nucleic Acid Research and Analysis

Labeling of Oligonucleotides for Hybridization Assays

Sulfo-Cyanine5.5 maleimide (B117702) is frequently used to label oligonucleotides for hybridization assays. This process involves the covalent attachment of the dye to the oligonucleotide, which can then be used as a probe to detect complementary DNA or RNA sequences.

The labeling chemistry relies on the reaction between the maleimide group of the dye and a thiol group introduced onto the oligonucleotide. vectorlabs.com Oligonucleotides are typically modified to contain a sulfhydryl group at a specific position, such as the 5' or 3' end, which then serves as a reactive handle for conjugation with the dye. nih.gov The maleimide group reacts efficiently with these reduced thiols at a pH range of 6.5 to 7.5, forming a stable thioether linkage. vectorlabs.com This specific reaction ensures that the dye is attached at a defined point on the oligonucleotide, which is crucial for the functionality of the resulting probe in hybridization assays. stratech.co.uk

Fluorescently labeled oligonucleotides are essential tools for a variety of hybridization-based assays. stratech.co.uk The high fluorescence brightness and photostability of cyanine (B1664457) dyes like Sulfo-Cyanine5.5 contribute to the sensitivity of these assays. Once labeled, these probes can be used in techniques like Southern and Northern blotting, microarray analysis, and other assays where the detection of specific nucleic acid sequences is required. The intense signal from the Sulfo-Cyanine5.5 dye allows for the detection of low-abundance target sequences.

| Parameter | Description | Reference |

|---|---|---|

| Reactive Group | Maleimide | vectorlabs.com |

| Target Group on Oligonucleotide | Thiol (Sulfhydryl, -SH) | vectorlabs.com |

| Resulting Bond | Stable Thioether Bond | vectorlabs.com |

| Optimal Reaction pH | 6.5 - 7.5 | vectorlabs.com |

| Spectral Similarity | Alexa Fluor® 680, DyLight 680™, IRDye® 680 | vectorlabs.com |

Applications in Fluorescence In Situ Hybridization (FISH) Methodologies

Fluorescence in situ hybridization (FISH) is a powerful cytogenetic technique used to visualize specific DNA or RNA sequences within the context of the cell or tissue. nih.gov The method involves hybridizing a fluorescently labeled nucleic acid probe to a complementary target sequence. nih.gov Sulfo-Cyanine5.5-labeled oligonucleotide probes are well-suited for FISH applications due to the dye's spectral properties.

In FISH, probes labeled with Sulfo-Cyanine5.5 can be used to detect the presence, location, and number of specific chromosomes or gene sequences. nih.gov The far-red emission of the dye is advantageous as it minimizes interference from cellular autofluorescence, which is typically higher in the shorter wavelength regions of the spectrum. vectorlabs.com This leads to an improved signal-to-noise ratio and clearer visualization of the target sequences.

| FISH Application | Role of Sulfo-Cyanine5.5 Labeled Probe | Key Advantage | Reference |

|---|---|---|---|

| Gene Mapping | Binds to specific gene sequences on chromosomes to determine their location. | High signal-to-noise ratio for precise localization. | nih.gov |

| Detection of Genetic Aberrations | Identifies chromosomal abnormalities such as deletions, translocations, or aneuploidies. | Bright fluorescence allows for clear visualization of chromosomal changes. | nih.gov |

| Multicolor FISH | Used in combination with other spectrally distinct fluorophores to visualize multiple targets simultaneously. | Near-infrared emission minimizes spectral overlap with other common fluorophores. | nih.govthermofisher.com |

Research on RNA Distribution and Dynamic Changes

Understanding the spatial and temporal dynamics of RNA molecules is crucial for elucidating their various functions in cellular processes. nih.gov Labeling RNA with fluorescent dyes like Sulfo-Cyanine5.5 allows for the visualization and tracking of RNA distribution and movement in living cells. nih.gov

By conjugating this compound to specific RNA molecules or to oligonucleotide probes that target them, researchers can follow the entire life cycle of an RNA transcript, from its synthesis and processing to its transport and eventual localization. nih.gov This is particularly valuable for studying messenger RNA (mRNA) trafficking from the nucleus to the cytoplasm and its localization to specific subcellular compartments for translation. nih.gov

Live-cell imaging techniques using such fluorescent probes provide insights that are not achievable with methods that rely on fixed cells, such as standard FISH, which only captures a single moment in time. nih.gov The photostability of Sulfo-Cyanine5.5 is a significant asset for live-cell imaging, as it allows for prolonged observation and time-lapse microscopy without rapid signal degradation. The use of near-infrared dyes also reduces phototoxicity to the cells being observed. These studies have been instrumental in understanding the complex regulatory pathways that govern gene expression by controlling the movement and localization of RNA molecules. nih.gov

Advanced Imaging and Sensing Applications in Biological Systems

Fluorescence Microscopy for Subcellular Localization Studies

The high brightness and photostability of Sulfo-Cyanine5.5 make it an excellent candidate for fluorescence microscopy, particularly for studies requiring precise subcellular localization. The maleimide (B117702) group allows for its covalent conjugation to cysteine residues on proteins, enabling the tracking and visualization of these proteins within the cellular environment.

One of the key applications of cyanine (B1664457) dyes like Sulfo-Cyanine5.5 is in super-resolution microscopy . nih.gov Techniques such as Stochastic Optical Reconstruction Microscopy (STORM) utilize the photoswitching properties of these dyes to overcome the diffraction limit of light, achieving spatial resolutions in the tens of nanometers. microscopyu.comnih.gov This allows for the detailed visualization of subcellular structures and the precise localization of labeled proteins within complex cellular machinery. For instance, multicolor STORM has been demonstrated using cyanine dye pairs, where a reporter dye like Cy5.5 is paired with an activator dye to control its fluorescence, enabling the imaging of distinct molecular targets. nih.gov

The ability to label specific proteins with Sulfo-Cyanine5.5 maleimide provides researchers with a powerful method to study the distribution and dynamics of these proteins within organelles and other subcellular compartments. This is crucial for understanding protein function and the intricate organization of the cell.

Flow Cytometry for Cell Sorting and Population Analysis

Flow cytometry is a powerful technique for analyzing and sorting heterogeneous cell populations. The use of fluorescently labeled antibodies is central to this technology, and this compound is frequently employed for this purpose. Its far-red emission is advantageous as it minimizes spectral overlap with other commonly used fluorophores, enabling multicolor analysis. axispharm.comaxispharm.com

Antibodies labeled with Sulfo-Cyanine5.5 can be used to identify and quantify specific cell surface markers, allowing for the detailed characterization of different cell types within a mixed population. lumiprobe.comibiantech.com The brightness of the dye ensures a strong signal, which is critical for resolving cell populations with low antigen expression. vectorlabs.com

The process of labeling antibodies with this compound is a well-established procedure, and kits are commercially available for this purpose. interchim.frlumiprobe.com These labeled antibodies are then used to stain cell suspensions, which are subsequently analyzed on a flow cytometer. The instrument detects the fluorescence emitted from each cell, allowing for the enumeration and sorting of cells based on their marker expression profiles. This has broad applications in immunology, cancer biology, and diagnostics. For example, the eosin-5'-maleimide binding test, which utilizes a similar maleimide-based dye, is a common flow cytometric method for diagnosing red blood cell membrane disorders. nih.govmonash.edunih.gov

Near-Infrared In Vivo Imaging in Preclinical Models

The spectral properties of Sulfo-Cyanine5.5, with excitation and emission in the near-infrared (NIR) window (approximately 650-900 nm), make it particularly well-suited for in vivo imaging in preclinical models. interchim.fr This region of the electromagnetic spectrum offers significant advantages for imaging living animals.

One of the primary challenges in in vivo fluorescence imaging is the absorption and scattering of light by biological tissues. Light in the visible range is strongly absorbed by hemoglobin and other endogenous molecules, limiting its penetration depth. However, in the NIR window, light absorption and scattering are significantly reduced, allowing for deeper tissue penetration. vectorlabs.com This enables the visualization of fluorescent probes in deep-seated tissues and organs.

Another major advantage of NIR imaging is the reduction of autofluorescence. vectorlabs.comvectorlabs.com Biological tissues contain endogenous fluorophores, such as collagen and elastin, that emit light in the visible spectrum when excited. This background fluorescence can obscure the signal from the fluorescent probe. Since Sulfo-Cyanine5.5 emits in the far-red to NIR region, the interference from tissue autofluorescence is minimized, leading to a higher signal-to-background ratio and improved image contrast. vectorlabs.com

Dynamic fluorescence imaging with probes like Sulfo-Cyanine5.5 allows for the quantitative analysis of biological processes in vivo. By monitoring the fluorescence intensity over time, researchers can gain insights into the pharmacokinetics and biodistribution of labeled molecules. nih.gov

For example, a study utilizing a Cy5.5-labeled cyclic peptide (GX1) demonstrated the ability to quantify the molecular specificity of the probe in vivo. nih.gov Through dynamic fluorescence imaging and the application of kinetic models, researchers were able to determine the binding potential of the probe to its target in a tumor model. nih.gov This type of quantitative analysis is crucial for the development and evaluation of targeted imaging agents and therapeutics in preclinical drug development. nih.gov

The ability to non-invasively and quantitatively assess the accumulation and clearance of Sulfo-Cyanine5.5-labeled probes provides valuable information for understanding disease pathology and treatment response in living organisms.

Development of Fluorescent Probes for Specific Biomarkers

The maleimide functionality of Sulfo-Cyanine5.5 allows for its conjugation to a wide range of targeting moieties, leading to the development of specific fluorescent probes for various biomarkers. mdpi.com These probes typically consist of the Sulfo-Cyanine5.5 fluorophore linked to a molecule that has a high affinity for a specific biological target, such as an antibody, peptide, or small molecule. mdpi.com

The development of such probes has significant implications for disease diagnosis and monitoring. For instance, in cancer research, probes can be designed to target biomarkers that are overexpressed on the surface of tumor cells. nih.gov Once administered, these probes accumulate at the tumor site, allowing for its visualization through in vivo imaging. nih.gov

The versatility of this compound makes it a valuable component in the design of these targeted probes. Its high water solubility, conferred by the sulfo groups, is beneficial for in vivo applications, and its bright, far-red fluorescence ensures sensitive detection. lumiprobe.comantibodies.comglpbio.com The ongoing development of novel probes based on Sulfo-Cyanine5.5 continues to expand the toolkit available to researchers for studying a wide array of biological processes and disease states. mdpi.com

Integration in Nanotechnology and Advanced Material Research

Conjugation to Nanoparticles for Research Delivery Vehicles

The ability to covalently link Sulfo-Cyanine5.5 maleimide (B117702) to nanocarriers is fundamental to its use in developing research delivery vehicles. The maleimide-thiol "click" reaction is a widely used strategy for functionalizing nanoparticles due to its high efficiency and specificity under mild reaction conditions. nih.gov This conjugation turns nanoparticles into traceable agents, allowing researchers to monitor their distribution and interaction with biological systems without interfering with the nanoparticle's primary function. The high water solubility of the sulfo-cyanine dye ensures that the resulting nanoparticle conjugate remains stable and dispersed in biological media. glpbio.comantibodies.com

Polymeric nanoparticles (PNPs) are versatile platforms for drug delivery research, valued for their biocompatibility and the ability to encapsulate therapeutic agents. rsc.orgmdpi.comnih.gov Functionalizing the surface of these nanoparticles is crucial for targeted delivery and for studying their biological fate. mdpi.comnih.gov Maleimide-thiol chemistry is a common method for attaching molecules, including fluorescent dyes like Sulfo-Cyanine5.5 maleimide, to the surface of PNPs. nih.govresearchgate.net

For instance, polymers such as poly(lactic-co-glycolic acid) (PLGA), often used to fabricate nanoparticles, can be synthesized with or modified to include maleimide groups on their surface. nih.gov Thiol-containing molecules, including cysteine-bearing peptides or this compound, can then be conjugated to these activated nanoparticles. lumiprobe.com This process allows for the creation of fluorescently labeled PNPs that can be tracked in vitro and in vivo to study their delivery efficiency and localization. The reaction is typically performed in buffered solutions at or near neutral pH to ensure the stability of the maleimide group and the reactivity of the thiol. nih.gov

Table 1: Parameters for Maleimide-Thiol Conjugation on Polymeric Nanoparticles

| Parameter | Condition | Rationale |

|---|---|---|

| Reaction pH | 6.5 - 7.5 | Optimal for thiol reactivity while minimizing maleimide hydrolysis. |

| Maleimide:Thiol Ratio | 2:1 to 5:1 | An excess of maleimide groups on the nanoparticle surface ensures efficient conjugation of the thiol-containing dye. nih.gov |

| Reaction Time | 30 min - 2 hours | Generally sufficient for high conjugation efficiency at room temperature. nih.gov |

| Buffer System | HEPES, PBS | Common biological buffers that maintain pH without interfering with the reaction. nih.gov |

Virus-Like Particles (VLPs) are non-infectious, self-assembling protein nanostructures derived from viral capsids. nih.govnih.govresearchgate.net Their uniform size, biocompatibility, and multivalent surface make them ideal scaffolds for developing advanced delivery and imaging agents. stanford.edunih.gov The protein subunits of VLPs can be genetically engineered to introduce specific amino acids, such as cysteine, at desired locations, providing precise sites for conjugation.

A notable example involves the use of Physalis mottle virus (PhMV) VLPs. nih.gov In this research, this compound was conjugated to cysteine residues located on the interior surface of the PhMV capsid. nih.govresearchgate.net This was achieved through maleimide-thiol chemistry, where the dye's maleimide group reacted with the thiol group of the cysteine residues. nih.gov This internal labeling strategy protects the dye from the external environment and allows the outer surface of the VLP to be modified with other molecules, such as targeting ligands. mdpi.com

Table 2: Conjugation of this compound to PhMV Virus-Like Particles

| Feature | Description | Reference |

|---|---|---|

| VLP Platform | Physalis mottle virus (PhMV) | nih.gov |

| Conjugation Site | Internal Cysteine Residues (C75) | nih.gov |

| Chemistry | Maleimide-thiol reaction | nih.govresearchgate.net |

| Reagents | PhMV VLPs, Cy5.5-maleimide | nih.gov |

| Molar Excess | 360-fold molar excess of dye (equivalent to two dye molecules per coat protein) | nih.gov |

| Resulting Conjugate | PhMV-CI-Cy5.5 | researchgate.net |

Fluorescent Tracers for Investigating Cellular Uptake Mechanisms of Nanomaterials

A critical aspect of developing nanocarriers for research is understanding how they interact with and enter cells. nih.govnih.gov By labeling nanomaterials with this compound, their journey into the cell can be visualized and quantified using techniques like confocal microscopy and flow cytometry. nih.govnih.govresearchgate.net The intense and stable fluorescence of the dye in the far-red spectrum minimizes interference from cellular autofluorescence, enabling clear tracking.

Studies using PhMV VLPs internally labeled with Sulfo-Cyanine5.5 (PhMV-CI-Cy5.5) have demonstrated this application. Researchers incubated cancer cell lines with these fluorescent VLPs and observed their internalization over time. nih.gov Confocal microscopy images revealed that the particles were taken up by the cells and trafficked to endolysosomal compartments. nih.gov This was confirmed by co-localization studies with LAMP-1, a marker for endolysosomes. nih.gov Such experiments are vital for determining the intracellular fate of nanoparticle-based delivery systems, which influences their design for effective cargo release. dovepress.com The mechanism of uptake is often an active, energy-dependent process like endocytosis, which can be confirmed by conducting uptake experiments at low temperatures (e.g., 4°C), a condition that inhibits most active transport. dovepress.com

Table 3: Research Findings on Cellular Uptake Using Sulfo-Cyanine5.5 Labeled VLPs

| Cell Line | Method | Key Finding | Reference |

|---|---|---|---|

| A2780 (Ovarian) | Confocal Microscopy | Internalization of particles observed after 6 hours. | nih.gov |

| MDA-MB-231 (Breast) | Confocal Microscopy | Particles colocalized with LAMP-1, indicating trafficking to endolysosomes. | nih.gov |

| PC-3 (Prostate) | Confocal Microscopy, Flow Cytometry | Successful internalization of fluorescently labeled VLPs. | nih.govresearchgate.net |

Development of Targeted Imaging Agents (focused on the research probe itself)

This compound is a key component in the construction of targeted imaging agents, which are designed to selectively bind to specific biological targets, such as receptors overexpressed on cancer cells. nih.govmdpi.com In this context, the dye serves as the reporter molecule, while a separate ligand provides targeting specificity. The maleimide group facilitates the conjugation of the dye to a targeting moiety, creating a cohesive probe.

For example, a near-infrared (NIR) imaging probe for prostate cancer was developed by conjugating Cy5.5 to a small molecule ligand (PSMA-1) that targets the prostate-specific membrane antigen (PSMA). researchgate.net The resulting conjugate, PSMA-1-Cy5.5, demonstrated selective binding and uptake in PSMA-positive cancer cells both in vitro and in vivo. researchgate.net The NIR fluorescence of Cy5.5 allows for deep tissue imaging, a significant advantage for in vivo studies. nih.gov The development of such probes relies on the chemical properties of this compound, which allow it to be stably linked to a targeting vehicle without compromising the function of either component. This modular approach, combining a targeting ligand with a fluorescent reporter, is a cornerstone of modern molecular imaging probe design. nih.gov

Table 4: Examples of Targeted Imaging Agents Utilizing Sulfo-Cyanine5.5

| Probe Name | Target | Targeting Ligand | Application | Reference |

|---|---|---|---|---|

| PSMA-1-Cy5.5 | Prostate-Specific Membrane Antigen (PSMA) | PSMA-1 | In vitro and in vivo imaging of prostate cancer cells | researchgate.net |

| Fn-RGD-Cy5.5 | Integrin αvβ3 | RGD peptide on a fibronectin scaffold | In vivo imaging of atherosclerotic lesions | nih.gov |

| Sulfo-Cy5-Tz | TCO-modified targets | Tetrazine (Tz) for pretargeting | PET and Optical Imaging | nih.gov |

Methodological Considerations and Optimization in Research Applications

Impact of Aqueous Environment and pH on Conjugation Stability

The stability of the conjugate formed between Sulfo-Cyanine5.5 maleimide (B117702) and a target molecule is significantly influenced by the aqueous environment, particularly the pH. The maleimide group is highly reactive towards sulfhydryl groups (thiols) within a specific pH range, typically between 6.5 and 7.5. vectorlabs.comvectorlabs.comaxispharm.com At a pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than their reaction with amines, ensuring high selectivity for cysteine residues in proteins. vectorlabs.com However, as the pH rises above 7.5, the maleimide group begins to react competitively with primary amines, such as the side chain of lysine (B10760008) residues. vectorlabs.com

The conjugation of Sulfo-Cyanine5.5 maleimide to a thiol results in the formation of a thiosuccinimide linkage. creativepegworks.com This linkage can be susceptible to a retro-Michael reaction, which is a reversal of the initial conjugation, leading to deconjugation. creativepegworks.comnih.gov The stability of this bond is influenced by the local microenvironment and pH. ucl.ac.uk

Hydrolysis of the maleimide ring itself is another critical factor. In aqueous solutions, the maleimide ring can be opened by hydrolysis, a process that is accelerated with increasing pH. vectorlabs.comresearchgate.net If this hydrolysis occurs before the conjugation reaction, the resulting maleic amide is no longer reactive towards thiols. vectorlabs.com Conversely, hydrolysis of the thiosuccinimide ring after conjugation results in a stable succinamic acid thioether that is resistant to the retro-Michael reaction. vectorlabs.comcreativepegworks.comnih.gov Some research has focused on developing "self-hydrolyzing" maleimides that are designed to undergo rapid hydrolysis of the thiosuccinimide ring at neutral pH to form a more stable conjugate. creativepegworks.comnih.gov

The presence of four sulfo groups in the Sulfo-Cyanine5.5 molecule imparts high hydrophilicity and water solubility. lumiprobe.comlumiprobe.comglpbio.com This enhanced solubility is advantageous for bioconjugation reactions in aqueous buffers, as it minimizes the need for organic co-solvents that could potentially denature sensitive proteins. vectorlabs.comlumiprobe.com The fluorescence of Sulfo-Cyanine5.5 conjugates is also reported to be insensitive to pH in the range of 4 to 10. vectorlabs.com

Table 1: pH Effects on this compound Conjugation

| pH Range | Primary Reaction | Stability of Conjugate | Notes |

|---|---|---|---|

| < 6.5 | Slower reaction with thiols | Stable | |

| 6.5 - 7.5 | Chemoselective reaction with thiols vectorlabs.comaxispharm.com | Thiosuccinimide linkage formed; may be reversible axispharm.comcreativepegworks.com | Optimal range for specific labeling of cysteine residues. |

| > 7.5 | Competitive reaction with amines (e.g., lysine) vectorlabs.com | Increased potential for non-specific labeling. | Ring hydrolysis of unreacted maleimide increases. vectorlabs.com |

| 4 - 10 | Stable fluorescence of the conjugate vectorlabs.com | The fluorescence of the dye itself is pH-insensitive in this range. |

Strategies for Minimizing Non-Specific Labeling

Minimizing non-specific labeling is crucial for obtaining accurate and reproducible results in experiments utilizing this compound. Several strategies can be employed to enhance the specificity of the conjugation reaction.

A primary strategy is the precise control of pH during the labeling reaction. As the maleimide group exhibits high selectivity for thiol groups within a pH range of 6.5 to 7.5, maintaining the reaction buffer within this range is critical to prevent unwanted reactions with other nucleophilic groups, such as amines. vectorlabs.comaxispharm.comnih.gov

The molar ratio of the dye to the target molecule, particularly proteins, is another important factor. While a sufficient excess of the dye is necessary to ensure complete labeling of all available thiol groups, an excessive amount can lead to non-specific binding. nih.gov It is often recommended to perform optimization experiments to determine the ideal dye-to-protein ratio for a specific application. aatbio.com For complex protein extracts, a dye-to-thiol ratio of approximately 75:1 has been suggested as optimal, whereas for highly purified proteins, a ratio greater than 10:1 may be sufficient. nih.gov

The duration of the labeling reaction can also be optimized. Shorter reaction times may be sufficient for complete labeling of thiols while minimizing the potential for side reactions. nih.gov For some applications, a reaction time of 30 minutes has been found to be optimal. nih.gov

Prior to conjugation, it is often necessary to reduce disulfide bonds within proteins to generate free thiol groups for labeling. Reagents such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT) are commonly used for this purpose. lumiprobe.commedchemexpress.com However, it is important to use these reducing agents at an optimal concentration, as a large excess of TCEP, for example, may interact with the maleimide dye and reduce the efficiency of labeling. nih.gov If DTT is used, it must be removed before the addition of the maleimide dye, as it contains a free thiol group that will react with the dye. medchemexpress.com

Finally, after the conjugation reaction is complete, purification of the labeled product is essential to remove any unreacted dye. Methods such as gel filtration, dialysis, or chromatography can be used to separate the this compound-labeled molecule from the free dye. lumiprobe.comlumiprobe.com

Photostability and Quantum Yield Considerations in Experimental Design

Sulfo-Cyanine5.5 is a far-red emitting fluorophore known for its brightness and good photostability, making it a suitable choice for various fluorescence-based applications. vectorlabs.comaxispharm.com The photostability of a fluorophore refers to its ability to resist photochemical degradation (photobleaching) upon exposure to excitation light. wikipedia.org Cyanine (B1664457) dyes, in general, are considered to be among the more robust fluorophores available. wikipedia.org

Photobleaching is an irreversible process where the fluorophore is chemically altered, rendering it non-fluorescent. wikipedia.org This phenomenon is a critical consideration in experimental design, particularly for time-lapse microscopy or experiments requiring prolonged light exposure. wikipedia.org The rate of photobleaching is dependent on several factors, including the intensity of the excitation light and the duration of exposure. wikipedia.org It has been proposed that a key intermediate in the photobleaching of cyanine dyes is the semi-oxidized dye cation radical. osti.gov

The quantum yield of a fluorophore is a measure of its fluorescence efficiency, defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield corresponds to a brighter fluorescence signal. axispharm.com The quantum yield of Sulfo-Cyanine5.5 has been reported to be approximately 0.21. lumiprobe.com

When designing experiments with this compound, it is important to consider these properties. To minimize photobleaching, the intensity and duration of light exposure should be kept to a minimum necessary to obtain a sufficient signal-to-noise ratio. wikipedia.org The selection of appropriate filters and the use of sensitive detectors can help in this regard. The high quantum yield of Sulfo-Cyanine5.5 contributes to its bright signal, which can allow for the use of lower excitation power, further reducing the risk of photobleaching. axispharm.com

Table 2: Photophysical Properties of Sulfo-Cyanine5.5

| Property | Value | Reference(s) |

|---|---|---|

| Excitation Maximum (λex) | ~673-675 nm | lumiprobe.comaxispharm.comantibodies.commedchemexpress.com |

| Emission Maximum (λem) | ~691-694 nm | lumiprobe.comaxispharm.comantibodies.commedchemexpress.com |

| Molar Extinction Coefficient (ε) | ~211,000 - 235,000 M⁻¹cm⁻¹ | lumiprobe.comantibodies.comantibodies.com |

| Fluorescence Quantum Yield (Φ) | ~0.21 | lumiprobe.com |

| Fluorescence Lifetime | ~1.0 ns | ucsd.edu |

Data Acquisition and Analysis for this compound Fluorescence

Proper data acquisition and analysis are essential for leveraging the fluorescent properties of this compound in research. The spectral characteristics of the dye dictate the optimal settings for fluorescence detection instrumentation.

For data acquisition, the excitation source should be matched to the absorption maximum of Sulfo-Cyanine5.5, which is approximately 673-675 nm. lumiprobe.comaxispharm.comantibodies.com The emission should be collected around its emission maximum of approximately 691-694 nm. lumiprobe.comaxispharm.comantibodies.com The use of appropriate optical filters is crucial to separate the fluorescence emission from the excitation light and to reduce background noise. A significant advantage of using a far-red dye like Sulfo-Cyanine5.5 is the low autofluorescence of many biological specimens in this region of the spectrum, which can improve the signal-to-noise ratio. vectorlabs.comvectorlabs.com

During data analysis, it is important to account for any background fluorescence. This can be achieved by acquiring images or measurements of an unlabeled control sample and subtracting this background from the signal of the labeled sample. The molar extinction coefficient and quantum yield can be used in quantitative fluorescence measurements to relate the fluorescence intensity to the concentration of the labeled molecule.

The fluorescence lifetime, which is the average time the fluorophore spends in the excited state before returning to the ground state, is another parameter that can be measured. For Sulfo-Cyanine5.5, the fluorescence lifetime is reported to be approximately 1.0 nanosecond. ucsd.edu Fluorescence lifetime imaging microscopy (FLIM) is an advanced technique that can provide information about the local environment of the fluorophore, independent of its concentration.

Comparative Analysis with Analogous Far Red and Near Infrared Fluorophores

Distinctions from Non-Sulfonated Cyanine (B1664457) Dyes in Aqueous Systems

The primary distinction between sulfo-cyanine dyes and their non-sulfonated counterparts lies in their solubility in aqueous environments. lumiprobe.comaxispharm.com This fundamental difference has significant implications for their use in biological labeling protocols.

Solubility and Aggregation: Sulfo-Cyanine5.5 maleimide (B117702) contains multiple sulfonate (SO₃⁻) groups, which render the molecule highly hydrophilic and water-soluble. axispharm.comlumiprobe.comantibodies.comvectorlabs.com This high water solubility allows for conjugation reactions to be performed in entirely aqueous buffers, eliminating the need for organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). lumiprobe.comaxispharm.comvectorlabs.com In contrast, non-sulfonated cyanine dyes are hydrophobic and must be dissolved in an organic solvent before being added to an aqueous reaction mixture containing the target biomolecule. lumiprobe.comaxispharm.com

The charged sulfonate groups also serve to reduce the tendency of the dye molecules to aggregate in aqueous solutions. lumiprobe.comaxispharm.comvectorlabs.com Dye aggregation is a common issue with non-sulfonated cyanine dyes that can lead to fluorescence quenching and a decrease in labeling efficiency.

Labeling Protocols and Purification: The requirement of an organic co-solvent for non-sulfonated dyes can be detrimental to the structure and function of sensitive proteins. axispharm.com The use of Sulfo-Cyanine5.5 maleimide circumvents this issue. Furthermore, the purification of biomolecule-dye conjugates is simplified. When using dialysis to remove unreacted dye after the labeling reaction, the high water solubility of sulfo-cyanine dyes ensures their efficient removal, which is not the case for their non-sulfonated, water-insoluble counterparts. lumiprobe.comaxispharm.com

| Property | Sulfo-Cyanine Dyes | Non-Sulfonated Cyanine Dyes |

|---|---|---|

| Aqueous Solubility | High | Low / Practically Insoluble |

| Requirement for Organic Co-solvent (DMSO/DMF) | No | Yes |

| Aggregation in Aqueous Buffers | Reduced | Prone to aggregation |

| Purification by Dialysis | Efficient | Inefficient |

Advantages in Specific Research Contexts (e.g., sensitive protein labeling)

The unique properties of this compound make it the reagent of choice for labeling proteins that are sensitive to their chemical environment. axispharm.comvectorlabs.comnih.gov

Preservation of Protein Integrity: Many proteins, including antibodies and enzymes, are susceptible to denaturation when exposed to organic solvents. axispharm.com The ability to perform labeling reactions with this compound in a completely aqueous environment is a significant advantage, as it helps to maintain the native conformation and biological activity of the protein. axispharm.comnih.gov This makes it an ideal choice for creating functional fluorescently-labeled antibodies for immunoassays or for tracking sensitive proteins in living cells.

Hydrophilicity of Conjugates: The presence of four sulfo groups makes Sulfo-Cyanine5.5 dye very hydrophilic. axispharm.comlumiprobe.com When conjugated to proteins, it imparts this hydrophilicity to the resulting conjugate. This can prevent the aggregation of heavily labeled proteins, which might otherwise precipitate out of solution. This is particularly important when a high degree of labeling is desired to achieve a bright fluorescent signal.

Suitability for Nanoparticles and Hydrophilic Biopolymers: The high water solubility and resistance to aggregation also make this compound an excellent choice for labeling other sensitive materials such as nanoparticles in aqueous suspension and highly hydrophilic biopolymers. axispharm.comaxispharm.comlumiprobe.com

Complementary Use in Multiplexed Imaging Strategies

Multiplexed imaging involves the simultaneous detection of multiple targets within a single sample. This is typically achieved by labeling each target with a fluorophore that has a distinct emission spectrum. The spectral properties of this compound make it a valuable component in such strategies.

Favorable Spectral Profile: Sulfo-Cyanine5.5 emits in the far-red to near-infrared region of the spectrum, with a maximum emission around 691-694 nm. axispharm.com This long-wavelength emission is a key advantage for several reasons:

Reduced Autofluorescence: Biological specimens exhibit significantly lower autofluorescence in the red and far-red regions of the spectrum compared to shorter wavelengths (e.g., blue and green). nih.gov Using Sulfo-Cyanine5.5 results in a higher signal-to-noise ratio, enabling the detection of less abundant targets.

Spectral Separation: The far-red emission of Sulfo-Cyanine5.5 is well-separated from the emission of commonly used fluorophores in the blue (e.g., DAPI), green (e.g., FITC, Alexa Fluor 488), and orange/red (e.g., TRITC, Cy3) regions. This large spectral separation minimizes bleed-through between detection channels, simplifying the analysis of multiplexed images.

Use in Imaging Panels: In a typical multiplexed fluorescence microscopy experiment, a researcher might use a panel of fluorescent dyes to label different cellular components. This compound can be used to label a specific protein of interest via its cysteine residues, while other targets like the nucleus, cytoskeleton, or other proteins are labeled with spectrally distinct fluorophores conjugated to different antibodies or probes. Its compatibility with common laser lines (e.g., 633 nm or 647 nm) and standard filter sets for far-red detection ensures its easy integration into existing imaging workflows.

| Parameter | Value | Reference |

|---|---|---|

| Excitation Maximum (λex) | ~673-675 nm | axispharm.com |

| Emission Maximum (λem) | ~691-694 nm | axispharm.com |

| Extinction Coefficient (ε) | ~211,000 - 235,000 M-1cm-1 | axispharm.comantibodies.com |

| Fluorescence Quantum Yield (Φ) | ~0.21 | axispharm.com |

Emerging Research Frontiers and Future Prospects

Novel Bioconjugation Chemistries Leveraging Maleimide (B117702) Reactivity

The Michael addition of a thiol to a maleimide is a cornerstone of bioconjugation, prized for its efficiency and specificity under physiological conditions. rsc.orgnih.gov However, research has revealed that the resulting thiosuccinimide linkage can be less stable than once assumed, potentially undergoing a retro-Michael reaction that leads to conjugate cleavage and off-target effects. rsc.orgacs.org This has spurred the development of novel bioconjugation chemistries that leverage and improve upon maleimide reactivity to create more stable and precisely controlled bioconjugates.

Next-Generation Maleimides (NGMs) for Enhanced Stability:

A significant advancement has been the development of "next-generation maleimides" (NGMs), which are designed to form more robust linkages. nih.govrsc.orgnih.gov These reagents, such as dibromomaleimides (DBMs) and diiodomaleimides, can react with two thiol groups, enabling the specific re-bridging of reduced disulfide bonds in proteins like antibodies. nih.govrsc.orgucl.ac.uk This approach not only generates more homogeneous and stable conjugates but also maintains the structural integrity of the protein. nih.govrsc.org The application of Sulfo-Cy5.5 functionalized with these NGM platforms represents a promising avenue for creating highly stable and site-specific fluorescently labeled antibodies for imaging and diagnostic applications.

| Reagent Type | Reaction Mechanism | Key Advantages |

| Classical Maleimide | Michael addition with a single thiol | High efficiency, good specificity |

| Dibromomaleimide (DBM) | Reaction with two thiols to bridge disulfide bonds | Increased conjugate stability, site-specific conjugation |

| Diiodomaleimide | Similar to DBM with potentially different reactivity kinetics | Offers alternative for optimizing conjugation to sterically hindered sites |

| Dithiomaleimides (DTMs) | Attenuated reactivity allowing for in situ reduction and bridging | Minimizes disulfide scrambling |

Controlling Reversibility and Stability:

Beyond creating irreversible linkages, there is growing interest in controlling the stability and even inducing the reversibility of the maleimide-thiol adduct for applications like drug delivery and the study of dynamic biological processes. rsc.orgnih.gov The stability of the thiosuccinimide bond can be modulated by the substituents on the maleimide ring. d-nb.infonih.gov For instance, electron-withdrawing groups on the N-substituent of the maleimide can accelerate the hydrolysis of the succinimide (B58015) ring post-conjugation, forming a stable, ring-opened maleamic acid structure that is resistant to thiol exchange. prolynxinc.comacs.org Conversely, strategies are being explored to facilitate a controlled retro-Michael reaction, allowing for the release of a conjugated cargo in response to specific stimuli within a biological environment. nih.gov Applying these principles to Sulfo-Cy5.5 maleimide could lead to the development of "smart" probes that are activated or released under specific physiological conditions.

Another innovative approach to enhance stability involves a transcyclization reaction. When a maleimide reacts with a peptide or protein containing an N-terminal cysteine, the initial thiosuccinimide adduct can undergo an intramolecular rearrangement to form a more stable thiazine (B8601807) structure. nih.gov This strategy has been shown to significantly reduce the propensity for thiol exchange reactions. nih.gov

Integration into High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery and biological research, enabling the rapid testing of large compound libraries. nih.gov Fluorescent probes are integral to many HTS assays, and the properties of Sulfo-Cy5.5 maleimide make it a suitable candidate for integration into these platforms.

Fluorescence Polarization (FP) Assays:

Fluorescence polarization is a powerful HTS technique for monitoring molecular interactions in real-time. nih.govkaist.ac.kr The assay measures the change in the polarization of emitted light from a fluorescent probe upon binding to a larger molecule. Sulfo-Cy5.5 maleimide can be used to label small molecules or peptides, which, when unbound, will have a low FP value. Upon binding to a larger target protein, the rotational motion of the labeled molecule slows down, resulting in an increase in the FP signal. This principle can be applied to screen for inhibitors that disrupt this binding, leading to a decrease in FP. bohrium.comresearchgate.net

Förster Resonance Energy Transfer (FRET) Assays:

FRET-based assays are widely used in HTS to study protein-protein interactions, conformational changes, and enzyme activity. nih.govsemanticscholar.org These assays rely on the non-radiative transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. Sulfo-Cy5.5 can serve as either a donor or an acceptor in a FRET pair, depending on the other fluorophore used. For example, it can be paired with a shorter wavelength dye to act as an acceptor. In a screening context, a Sulfo-Cy5.5 maleimide-labeled protein could be used in conjunction with another protein labeled with a donor fluorophore. Interaction between the two proteins would bring the dyes into proximity, resulting in a FRET signal. Small molecules that disrupt this interaction would lead to a loss of FRET, allowing for the identification of potential inhibitors. nih.govresearchgate.net

High-Content Screening (HCS):

High-content screening combines automated fluorescence microscopy with sophisticated image analysis to extract quantitative data from cells. thermofisher.comcellsignal.com This technique allows for the simultaneous measurement of multiple cellular parameters, providing a more comprehensive understanding of a compound's effect. Sulfo-Cy5.5 maleimide can be used to label specific proteins within cells, enabling the visualization and quantification of their expression levels, subcellular localization, and co-localization with other cellular components in response to various treatments. thermofisher.com

Advancements in Multi-Modal Imaging Techniques

To gain a more comprehensive understanding of complex biological processes, researchers are increasingly turning to multi-modal imaging, which combines the strengths of different imaging technologies. nih.govnih.gov Sulfo-Cy5.5 maleimide, with its robust fluorescence in the NIR window, is being integrated into dual-modality probes that enable both fluorescence imaging and other modalities like positron emission tomography (PET) or magnetic resonance imaging (MRI). nih.govwiley.com

PET/Fluorescence Imaging:

PET is a highly sensitive nuclear imaging technique that provides quantitative information on physiological processes in deep tissues. researchgate.net By combining PET with fluorescence imaging, researchers can perform whole-body screening with PET and then use fluorescence for high-resolution intraoperative guidance. nih.govescholarship.orgmdpi.com Dual-modality probes have been developed by conjugating a chelator for a positron-emitting radionuclide and a fluorescent dye like a sulfo-cyanine to a targeting moiety, such as an antibody fragment. nih.govescholarship.org A universal dual-modality linker has been designed that allows for the site-specific conjugation of a thiol-reactive maleimide, an amine-reactive fluorescent dye (like a sulfo-cyanine NHS ester), and a radiolabeling group. nih.gov

MRI/Fluorescence Imaging:

MRI offers excellent soft-tissue contrast and high spatial resolution. wiley.com Dual MRI/fluorescence probes can provide anatomical context from MRI alongside cellular and molecular information from fluorescence imaging. wiley.comnih.gov Nanoparticles carrying both an MRI contrast agent and a fluorescent molecule like Cy5.5 have been developed. wiley.com These nanostructures can be designed to respond to specific biological stimuli, altering both their MRI and fluorescence signals, thereby enabling the imaging of specific biomolecules in vivo. wiley.com

Photoacoustic/Fluorescence Imaging:

Photoacoustic (PA) imaging is an emerging modality that combines light and sound to provide high-resolution images deep within tissues with good optical contrast. nih.gov Cyanine (B1664457) dyes are effective contrast agents for PA imaging. nih.govnih.gov Dual-modality fluorescence/PA probes based on pH-activatable cyanine dyes have been developed for selective tumor imaging. nih.gov These probes can be targeted to tumors where the acidic microenvironment activates both their fluorescence and photoacoustic signals, providing complementary information for more accurate tumor delineation. nih.gov

Design of Next-Generation Sulfo-Cyanine5.5 Maleimide Probes

The future of Sulfo-Cy5.5 maleimide lies in the rational design of next-generation probes with enhanced properties tailored for specific and demanding applications.

Improved Photostability and Quantum Yield:

A key area of development is the enhancement of the photophysical properties of cyanine dyes. Strategies such as polyfluorination have been shown to reduce dye aggregation, increase fluorescence quantum yield, and improve resistance to photobleaching. researchgate.net Another approach involves the direct conjugation of triplet-state quenchers to the fluorophore, which can dramatically enhance photostability without significantly altering the spectral characteristics. mdpi.com Applying these design principles to the Sulfo-Cy5.5 scaffold could lead to probes that are brighter and more robust, enabling longer-term imaging experiments and the detection of low-abundance targets.

Stimuli-Responsive and Activatable Probes:

There is a growing demand for "smart" probes that only become fluorescent in the presence of a specific biological stimulus, such as a particular enzyme, pH, or redox state. nih.gov This "off/on" switching mechanism significantly improves the signal-to-noise ratio by minimizing background fluorescence from non-targeted probes. The design of Sulfo-Cy5.5 maleimide derivatives that incorporate stimulus-responsive linkers or quenching moieties that are cleaved or conformationally altered upon target interaction is a promising area of research.

Bioorthogonal Reactivity:

Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. kaist.ac.krcolumbia.edunih.gov The development of Sulfo-Cyanine5.5 probes bearing bioorthogonal handles, in addition to the maleimide group, would allow for multi-step labeling strategies. For instance, a bioorthogonally-labeled Sulfo-Cy5.5 could be used to tag a specific biomolecule in a live cell, which could then be further modified with another probe for dual-color imaging or other applications. kaist.ac.krnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.